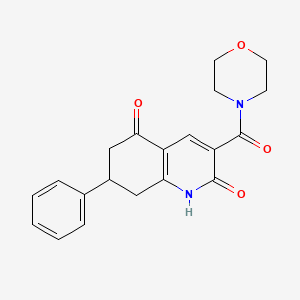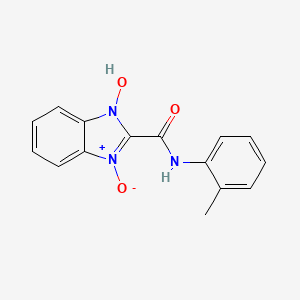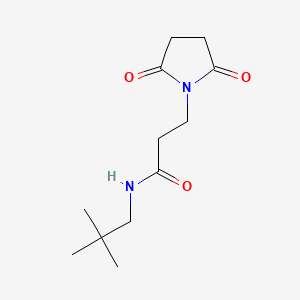
3-(morpholinocarbonyl)-7-phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholinocarbonyl)-7-phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is a complex organic compound that belongs to the class of quinolinediones. This compound is characterized by the presence of a morpholinocarbonyl group and a phenyl group attached to a quinolinedione core. Quinolinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholinocarbonyl)-7-phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione typically involves the following steps:
Formation of the Quinolinedione Core: The quinolinedione core can be synthesized through a cyclization reaction involving an appropriate precursor such as an aniline derivative and a diketone.
Introduction of the Morpholinocarbonyl Group: The morpholinocarbonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable carbonyl-containing reagent.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinedione core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to a hydroquinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinolinedione derivatives.
Scientific Research Applications
3-(morpholinocarbonyl)-7-phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione has been studied for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(morpholinocarbonyl)-7-phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione: Lacks the morpholinocarbonyl group.
3-(morpholinocarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione: Lacks the phenyl group.
3-(morpholinocarbonyl)-7-phenylquinoline: Lacks the dihydro and quinolinedione features.
Uniqueness
3-(morpholinocarbonyl)-7-phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is unique due to the presence of both the morpholinocarbonyl and phenyl groups attached to the quinolinedione core. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(morpholine-4-carbonyl)-7-phenyl-1,6,7,8-tetrahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18-11-14(13-4-2-1-3-5-13)10-17-15(18)12-16(19(24)21-17)20(25)22-6-8-26-9-7-22/h1-5,12,14H,6-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUGRFZESIGSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(CC(CC3=O)C4=CC=CC=C4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(4-FLUOROPHENYL)-2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B5944948.png)
![N-[(4-bromo-1H-indol-1-yl)acetyl]alanine](/img/structure/B5944960.png)

![7-(2-hydroxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944978.png)
![N-[(4-methoxy-1H-indol-1-yl)acetyl]alanine](/img/structure/B5944984.png)
![7-(3-hydroxypropyl)-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5944988.png)
![7-(2-chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5945001.png)
![1-(2-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine](/img/structure/B5945005.png)
![7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5945011.png)
![7-(3-chloro-4-methylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5945022.png)
![11-(2-Ethylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5945023.png)
![N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B5945034.png)
![7-(4-ethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5945037.png)

